
Dimethyl(1-heptenyl)silanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl(1-heptenyl)silanol is an organosilicon compound characterized by the presence of a silicon atom bonded to a hydroxyl group and a 1-heptenyl group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dimethyl(1-heptenyl)silanol can be synthesized through a palladium-catalyzed cross-coupling reaction. One common method involves the reaction of (E)-1-bromo-1-heptene with t-butyllithium in dry ether at -78°C, followed by the addition of dimethylsilanol . This reaction yields (E)-dimethyl-(1-heptenyl)silanol with high stereospecificity.
Industrial Production Methods: Industrial production of organosilanols, including this compound, often involves the hydrolysis of chlorosilanes or alkoxysilanes. The Müller–Rochow process is a widely used industrial method for producing methylchlorosilanes, which can then be hydrolyzed to form silanols .
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl(1-heptenyl)silanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form silanones.
Reduction: Reduction reactions can convert the silanol group to a silyl hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halides like chlorosilanes and alkoxides are typical reagents.
Major Products:
Oxidation: Silanones
Reduction: Silyl hydrides
Substitution: Various organosilicon compounds depending on the substituent introduced
Aplicaciones Científicas De Investigación
Dimethyl(1-heptenyl)silanol has diverse applications in scientific research:
Biology: Investigated for its potential in modifying biological molecules and surfaces.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives
Mecanismo De Acción
The mechanism of action of dimethyl(1-heptenyl)silanol involves its ability to form stable siloxane bonds through condensation reactions. The hydroxyl group on the silicon atom can react with other silanol groups or siloxanes, leading to the formation of siloxane linkages. This property is crucial in its applications in materials science and catalysis .
Comparación Con Compuestos Similares
Trimethylsilanol: Contains three methyl groups attached to the silicon atom.
Diphenylsilanediol: Contains two phenyl groups and two hydroxyl groups attached to the silicon atom.
Diisopropyl-(1-heptenyl)silanol: Similar structure but with isopropyl groups instead of methyl groups
Uniqueness: Dimethyl(1-heptenyl)silanol is unique due to its combination of a 1-heptenyl group and two methyl groups, which imparts specific reactivity and stability. This makes it particularly useful in stereospecific synthesis and industrial applications where precise control over molecular structure is required .
Propiedades
Fórmula molecular |
C9H20OSi |
|---|---|
Peso molecular |
172.34 g/mol |
Nombre IUPAC |
[(E)-hept-1-enyl]-hydroxy-dimethylsilane |
InChI |
InChI=1S/C9H20OSi/c1-4-5-6-7-8-9-11(2,3)10/h8-10H,4-7H2,1-3H3/b9-8+ |
Clave InChI |
QDJCYIGRPBQNER-CMDGGOBGSA-N |
SMILES isomérico |
CCCCC/C=C/[Si](C)(C)O |
SMILES canónico |
CCCCCC=C[Si](C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phosphonic acid, [(2-iodoethoxy)methyl]-, bis(2,2,2-trifluoroethyl) ester](/img/structure/B12566510.png)
![[(Oct-2-yn-1-yl)sulfanyl]benzene](/img/structure/B12566526.png)
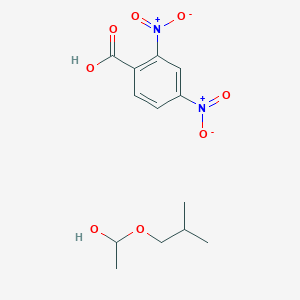
![Tributyl[4-(1,3-dioxolan-2-YL)buta-1,3-dien-1-YL]stannane](/img/structure/B12566530.png)
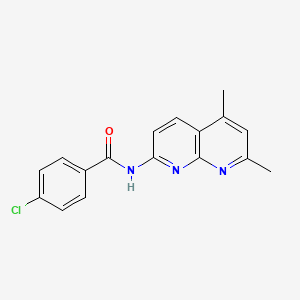



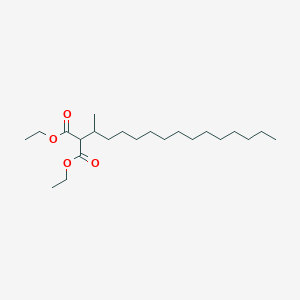
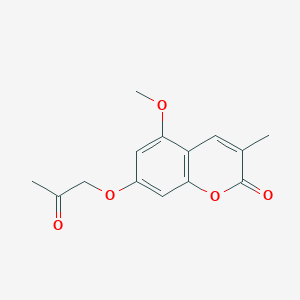
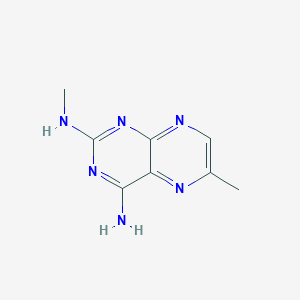
![Naphtho[2,3-b]furan-4,9-dione, 2-chloro-](/img/structure/B12566592.png)

![3-Phenyl-4-[4-(methylsulfonyl)phenyl]-4-oxazoline-2-one](/img/structure/B12566598.png)
